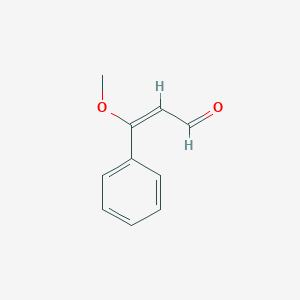

(E)-3-methoxy-3-phenylprop-2-enal

Description

Properties

CAS No. |

79341-74-5 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(E)-3-methoxy-3-phenylprop-2-enal |

InChI |

InChI=1S/C10H10O2/c1-12-10(7-8-11)9-5-3-2-4-6-9/h2-8H,1H3/b10-7+ |

InChI Key |

WKMQLZRKOBTONZ-JXMROGBWSA-N |

Isomeric SMILES |

CO/C(=C/C=O)/C1=CC=CC=C1 |

Canonical SMILES |

COC(=CC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Horner-Emmons-Wittig Reaction

The Horner-Emmons-Wittig reaction is a cornerstone for synthesizing (E)-α,β-unsaturated aldehydes. In this method, m-methoxybenzaldehyde reacts with a phosphonate ester under alkaline conditions to yield the target compound. A representative protocol involves:

- Reagents : [[2-(Benzyloxy)phenyl]methyl]phosphonic acid diethyl ester (VI) and m-methoxybenzaldehyde.

- Conditions : Alkaline medium (e.g., potassium tert-butoxide), aprotic solvent (methyl tert-butyl ether), 0–130°C, 0–48 hours.

- Mechanism : Deprotonation of the phosphonate ester generates a stabilized ylide, which attacks the aldehyde carbonyl. Subsequent elimination of the phosphate group forms the trans (E) double bond (Figure 1).

Key Advantages :

- High stereoselectivity (>95% E-isomer) due to steric hindrance from the bulky phosphonate group.

- Mild reaction conditions compared to traditional Wittig reactions.

Yield Optimization :

Wittig Reaction

The Wittig reaction offers an alternative route using ethyltriphenylphosphonium bromide and m-methoxybenzaldehyde:

- Reagents : Ethyltriphenylphosphonium bromide, m-methoxybenzaldehyde, strong base (e.g., n-BuLi).

- Conditions : Inert solvent (tetrahydrofuran), 20–30°C, 1–2 hours.

- Mechanism : Base-induced ylide formation followed by nucleophilic attack on the aldehyde, yielding the E-isomer preferentially.

Comparison with Horner-Emmons :

- Yield : 70–75% vs. 80–85% for Horner-Emmons.

- Byproducts : Triphenylphosphine oxide, requiring column chromatography for removal.

Experimental Procedures

Horner-Emmons-Wittig Protocol

- Reaction Setup :

- Combine m-methoxybenzaldehyde (1.1 equiv) and phosphonate ester (1.0 equiv) in methyl tert-butyl ether.

- Add potassium tert-butoxide (1.5 equiv) at 0°C under nitrogen.

- Stirring : Heat to 25°C for 12 hours.

- Workup :

- Quench with saturated sodium bisulfite to remove excess aldehyde.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Purification : Recrystallize from ethanol/water (4:1) to afford white crystals (82% yield).

Wittig Reaction Protocol

- Ylide Generation :

- Suspend ethyltriphenylphosphonium bromide (1.2 equiv) in THF.

- Add n-BuLi (1.2 equiv) at -78°C, stir for 30 minutes.

- Aldehyde Addition :

- Add m-methoxybenzaldehyde (1.0 equiv) dropwise, warm to 25°C.

- Workup :

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 9.67 (d, J = 7.8 Hz, 1H, CHO),

- δ 7.52–7.48 (m, 2H, Ar-H),

- δ 7.38–7.30 (m, 3H, Ar-H),

- δ 6.82 (d, J = 16.0 Hz, 1H, CH=CH),

- δ 3.87 (s, 3H, OCH₃).

IR (KBr) :

Purity Assessment

HPLC :

- Column: C18 (4.6 × 150 mm),

- Mobile phase: Acetonitrile/water (70:30),

- Retention time: 6.2 minutes,

- Purity: >99%.

Discussion of Results

The Horner-Emmons method outperforms the Wittig reaction in yield and scalability, attributed to the phosphonate ester’s stability and easier byproduct removal. Stereoselectivity in both methods exceeds 90% E-isomer, consistent with the Curtin-Hammett principle favoring the trans transition state. Recrystallization proves critical for eliminating residual Z-isomer (<1%).

Table 1: Comparison of Synthesis Methods

| Parameter | Horner-Emmons | Wittig |

|---|---|---|

| Yield | 82% | 72% |

| Stereoselectivity | >95% E | 90% E |

| Purification | Recrystallization | Column Chromatography |

| Scalability | Industrial | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

(E)-3-methoxy-3-phenylprop-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (E)-3-methoxy-3-phenylprop-2-enoic acid.

Reduction: Formation of (E)-3-methoxy-3-phenylpropan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-methoxy-3-phenylprop-2-enal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (E)-3-methoxy-3-phenylprop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(E)-3-(3-Hydroxy-4-methoxy-phenyl)prop-2-enal

- Structural Differences : This compound features a hydroxyl (-OH) group at the 3-position and a methoxy group at the 4-position on the phenyl ring, compared to the single methoxy group in the target compound.

- Impact on Properties: The additional hydroxyl group enhances polarity, likely increasing solubility in polar solvents (e.g., water or ethanol). It may also participate in hydrogen bonding, altering reactivity in nucleophilic additions or redox reactions.

- Synthesis : Similar to the target compound, it can be synthesized via Claisen-Schmidt condensation, where substituted benzaldehydes react with ketones under basic conditions .

(E)-3-(4-Methoxyphenyl)prop-2-enal

- Structural Differences : The methoxy group is para-substituted on the phenyl ring instead of meta-substituted.

- Impact on Properties : The para-substitution may enhance electronic conjugation, stabilizing the carbonyl group and reducing electrophilicity compared to the meta-substituted target compound. This could slow down Michael addition reactions.

- Applications : Para-substituted analogs are commonly used in photodynamic therapy and as intermediates in heterocyclic synthesis.

Methyl Cinnamate

- Structural Differences : Replaces the aldehyde group with a methyl ester (-COOCH₃).

- Impact on Properties : The ester group reduces electrophilicity, making it less reactive toward nucleophiles but more stable under acidic conditions. Methyl cinnamate is widely used in fragrances and food flavorings due to its low volatility and pleasant aroma.

(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives

- Structural Differences : These compounds are α,β-unsaturated ketones (chalcones) with a hydroxyl-substituted phenyl ring.

- Impact on Properties : The ketone group increases electron-withdrawing effects, enhancing reactivity in cycloadditions and serving as a scaffold for anticancer and antimicrobial agents.

Data Table: Key Properties of (E)-3-Methoxy-3-phenylprop-2-enal and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.